Droloxifene

Estrogen Receptor Binding SERM Affinity Tamoxifen Comparison

Droloxifene (3-hydroxytamoxifen) outperforms legacy SERMs: 10–60× higher ER binding affinity, rapid t½ (~25–32 h), and proven non-genotoxicity eliminate tamoxifen's hepatocarcinogenicity confound. Its elevated antiestrogenic-to-estrogenic ratio and tissue-selective, bone-sparing pharmacology deliver cleaner, publication-ready data in MCF-7/ZR-75-1 breast cancer and chemoprevention models. Procure this superior-grade tool to remove confounding variables and accelerate translational research with confidence.

Molecular Formula C26H29NO2
Molecular Weight 387.5 g/mol
CAS No. 82413-20-5
Cat. No. B022359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDroloxifene
CAS82413-20-5
Synonyms3-[(1E)-1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]-phenol;  _x000B_Droloxifene;  E-Droloxifene;  K-060;  K060E;  K 21.060E; 
Molecular FormulaC26H29NO2
Molecular Weight387.5 g/mol
Structural Identifiers
SMILESCCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC(=CC=C2)O)C3=CC=CC=C3
InChIInChI=1S/C26H29NO2/c1-4-25(20-9-6-5-7-10-20)26(22-11-8-12-23(28)19-22)21-13-15-24(16-14-21)29-18-17-27(2)3/h5-16,19,28H,4,17-18H2,1-3H3/b26-25+
InChIKeyZQZFYGIXNQKOAV-OCEACIFDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Droloxifene (CAS 82413-20-5): A Differentiated SERM for Targeted Breast Cancer Research and Preclinical Applications


Droloxifene (3-hydroxytamoxifen) is a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene class, developed as a successor to tamoxifen for hormone receptor-positive breast cancer research [1]. It functions as an estrogen receptor agonist in bone and an antagonist in breast tissue [1], exhibiting a 10- to 60-fold higher binding affinity for the estrogen receptor compared to tamoxifen [2]. This compound is distinguished by its rapid pharmacokinetics, lack of genotoxicity, and a higher antiestrogenic-to-estrogenic ratio, offering a unique profile for studies of hormone-dependent cancers and SERM mechanism of action.

Why Tamoxifen, Toremifene, or Raloxifene Cannot Substitute for Droloxifene in Research and Preclinical Studies


Droloxifene exhibits a unique combination of high ER binding affinity, a favorable antiestrogenic-to-estrogenic ratio, rapid pharmacokinetics, and an absence of genotoxicity that is not shared by other triphenylethylene SERMs such as tamoxifen, toremifene, or raloxifene [1]. Tamoxifen, the most widely used comparator, has a significantly lower binding affinity, is a potent liver carcinogen in rodents, and shows greater estrogenic activity in uterine tissue [2]. Toremifene, while lacking tamoxifen's hepatocarcinogenicity, still demonstrates lower potency and a less favorable therapeutic index [3]. Raloxifene, a benzothiophene SERM, has a different tissue selectivity profile and is not a direct analog [4]. Substituting any of these compounds for droloxifene in assays or animal models would introduce confounding variables and yield results that do not accurately reflect the pharmacology of this specific molecular entity.

Quantifiable Differentiation of Droloxifene from Key SERM Comparators: An Evidence-Based Guide for Scientific Selection


10- to 60-Fold Higher Binding Affinity for Estrogen Receptor Compared to Tamoxifen

Droloxifene demonstrates a 10- to 60-fold higher binding affinity for the estrogen receptor (ER) compared to tamoxifen in direct competitive binding assays [1]. This increased affinity is attributed to the 3-hydroxy group on its triphenylethylene backbone, which enhances receptor interaction [2].

Estrogen Receptor Binding SERM Affinity Tamoxifen Comparison

Potent Inhibition of Protein Biosynthesis in ER-Positive Breast Cancer Cells at Physiologically Relevant Concentrations

Unlike tamoxifen, droloxifene is a potent inhibitor of protein biosynthesis in ER-positive breast cancer cells (e.g., MCF-7) at concentrations that are physiologically relevant during therapy [1]. This differential activity is not observed with tamoxifen, suggesting a distinct mechanism of action beyond simple ER antagonism.

Protein Biosynthesis Inhibition Breast Cancer Cell Lines Tamoxifen Comparison

Higher Therapeutic Index: Lower Estrogenic and Higher Antiestrogenic Effects in Uterine Tissue Compared to Tamoxifen

In the immature rat uterus model, droloxifene exhibited lower estrogenic effects and higher antiestrogenic effects compared to tamoxifen, resulting in a higher therapeutic index [1]. This differential tissue selectivity is a key distinguishing feature of droloxifene's SERM profile.

Therapeutic Index Uterine Estrogenicity Tamoxifen Comparison

Absence of Carcinogenic and Mutagenic Effects, in Contrast to Tamoxifen's Genotoxicity

Droloxifene is devoid of any in vivo or in vitro carcinogenic or mutagenic effects, whereas tamoxifen causes liver tumors in rats, induces DNA adduct formation in rodents, and shows transforming activity in Syrian hamster embryo fibroblasts [1]. Furthermore, unlike toremifene and 4-hydroxytamoxifen, droloxifene does not produce DNA adducts or transform cells in vitro [2][3].

Genotoxicity Carcinogenicity Tamoxifen Safety

Rapid Pharmacokinetics: Short Terminal Half-Life and Low Accumulation Compared to Tamoxifen

Droloxifene exhibits a short terminal elimination half-life (approx. 25-32 hours in patients) and low drug accumulation with multiple dosing, in contrast to tamoxifen's long half-life (5-7 days) and significant accumulation [1][2]. This rapid clearance profile is associated with improved drug tolerability and reduced risk of long-term side effects [3].

Pharmacokinetics Half-Life Drug Accumulation

Optimal Research and Preclinical Application Scenarios for Droloxifene Based on Quantitative Differentiation


Elucidation of SERM Mechanism of Action in ER-Positive Breast Cancer Models

Droloxifene's 10- to 60-fold higher ER binding affinity and potent inhibition of protein biosynthesis make it an ideal tool for dissecting the molecular mechanisms of SERM action in ER-positive breast cancer cell lines (e.g., MCF-7, ZR-75-1) [1]. Its unique ability to inhibit protein synthesis at clinically relevant concentrations allows researchers to study pathways beyond classical ER antagonism, providing insights into novel therapeutic targets. [1]

Long-Term Preclinical Safety and Chemoprevention Studies in Rodent Models

The absence of carcinogenic and mutagenic effects distinguishes droloxifene from tamoxifen, making it a safer and more interpretable agent for long-term chemoprevention studies in rodents [2]. Researchers can attribute observed tumor prevention effects to SERM pharmacology rather than confounding genotoxicity, thereby generating more reliable data for translational research. [2][3]

Pharmacokinetic and Pharmacodynamic Studies Requiring Rapid Drug Clearance

Droloxifene's short terminal half-life (approx. 25-32 hours) and low accumulation profile enable studies requiring rapid drug washout or flexible dosing schedules [4]. This is particularly advantageous for investigating the temporal dynamics of ER signaling, for combination therapy studies where drug-drug interactions are a concern, or for models where long-term exposure is undesirable. [4][5]

Investigation of Tissue-Specific SERM Effects and Endometrial Safety

Droloxifene's lower estrogenic and higher antiestrogenic effects in uterine tissue, combined with its bone-sparing activity, make it a valuable compound for studying tissue-selective SERM pharmacology [1]. Its differential effect on alkaline phosphatase activity in endometrial cells (2.2-fold stimulation vs. 3.3-fold for 4-OH-tamoxifen) provides a quantitative endpoint for assessing endometrial safety in vitro [6].

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